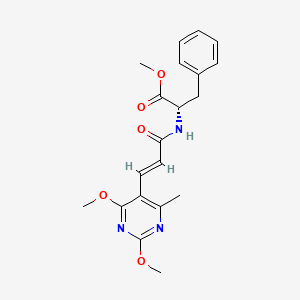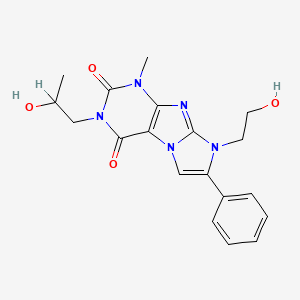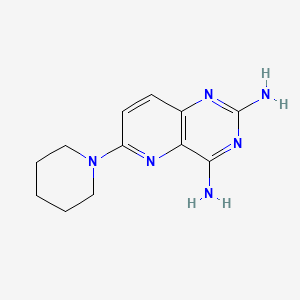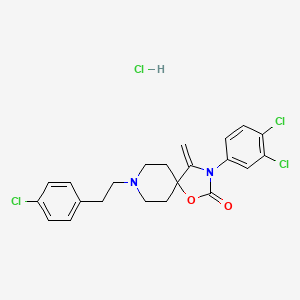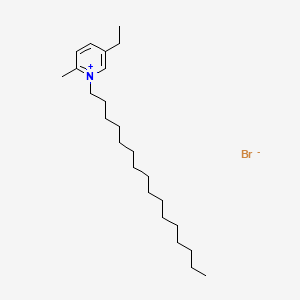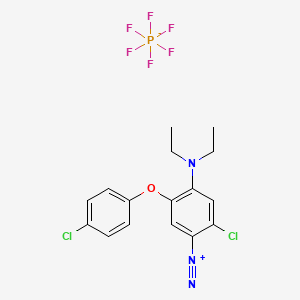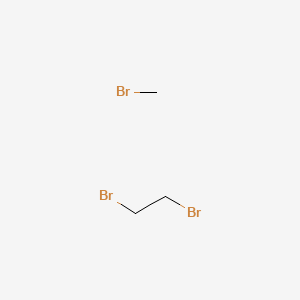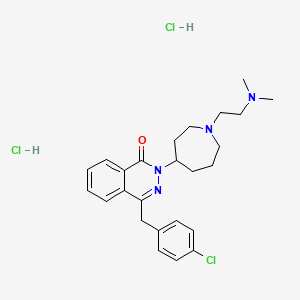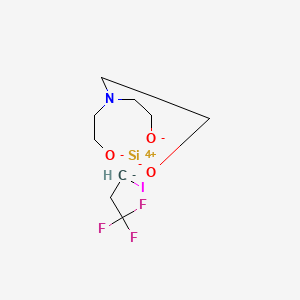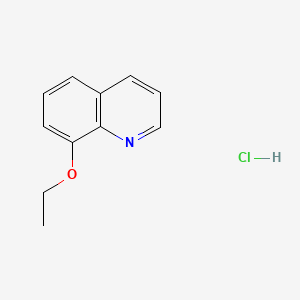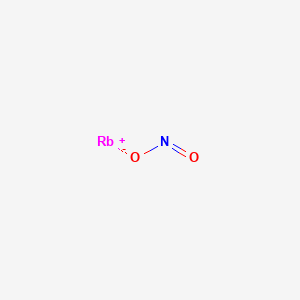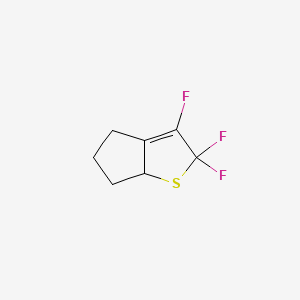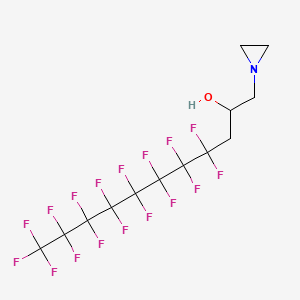
alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)aziridine-1-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process.
Industrial Production Methods
Industrial production of 2,2,2-trichloro-1-phenylethanol follows a similar synthetic route but on a larger scale. The process involves the continuous feed of acetophenone and chlorine gas into a reactor, with aluminum chloride as the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
2,2,2-trichloro-1-phenylethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone.
Reduction: Reduction of the compound can yield 2,2,2-trichloro-1-phenylethyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 2,2,2-trichloroacetophenone
Reduction: 2,2,2-trichloro-1-phenylethyl alcohol
Substitution: Various substituted phenylethanols depending on the substituent introduced.
科学研究应用
2,2,2-trichloro-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the phenyl group.
2,2,2-Trichloroacetophenone: An oxidized form of 2,2,2-trichloro-1-phenylethanol.
2,2,2-Trichloro-1-phenylethyl alcohol: A reduced form of 2,2,2-trichloro-1-phenylethanol.
Uniqueness
2,2,2-trichloro-1-phenylethanol is unique due to its specific combination of a trichloromethyl group and a phenyl group attached to an ethanol backbone. This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions, making it valuable in various synthetic applications .
属性
CAS 编号 |
94159-85-0 |
|---|---|
分子式 |
C13H10F17NO |
分子量 |
519.20 g/mol |
IUPAC 名称 |
1-(aziridin-1-yl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol |
InChI |
InChI=1S/C13H10F17NO/c14-6(15,3-5(32)4-31-1-2-31)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h5,32H,1-4H2 |
InChI 键 |
SONGXJCUEWDGMO-UHFFFAOYSA-N |
规范 SMILES |
C1CN1CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


